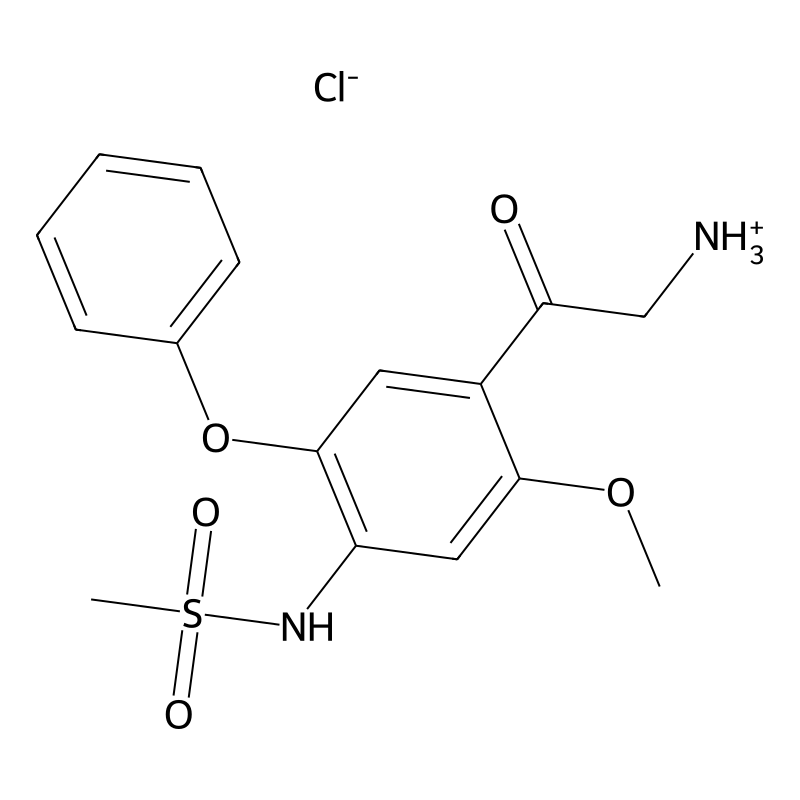

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Drug Discovery and Development: The presence of functional groups like aminoacetyl and methoxy suggests N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride might possess biological activity. Researchers might investigate its potential as a lead compound for developing new drugs [].

- Medicinal Chemistry: The structure of this compound incorporates elements found in various bioactive molecules. Scientists might study its structure-activity relationship to understand how modifications affect potential therapeutic properties [].

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride is a complex organic compound with the molecular formula C17H20ClN2O5S. It features a methanesulfonamide group attached to a phenyl ring that is further substituted with an aminoacetyl group and a methoxy-phenoxy moiety. This compound is primarily recognized for its potential applications in pharmaceutical research, particularly as a pharmaceutical intermediate.

The chemical behavior of N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride can be characterized by its ability to undergo various reactions typical of sulfonamides and amines. Key reactions include:

- Acid-base reactions: The sulfonamide group can act as a weak acid, allowing it to participate in proton transfer reactions.

- Nucleophilic substitutions: The amino group can engage in nucleophilic attacks on electrophiles, which is significant for further derivatization.

- Hydrolysis: Under acidic or basic conditions, the methanesulfonamide group may undergo hydrolysis, leading to the release of the corresponding amine and sulfonic acid.

Research indicates that N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride exhibits notable biological activities. Sulfonamides, including this compound, are known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. Additionally, compounds with similar structures have shown potential anti-inflammatory and antitumor activities, making them valuable in therapeutic applications.

The synthesis of N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride typically involves several steps:

- Formation of the Aminoacetyl Derivative: The initial step may involve the acylation of an amine with an acetylating agent.

- Coupling Reaction: The resulting aminoacetyl derivative can be coupled with a substituted phenol under basic conditions to form the desired phenoxy structure.

- Sulfonamide Formation: Finally, the reaction of the phenoxy compound with methanesulfonyl chloride leads to the formation of the sulfonamide linkage.

- Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility and stability.

N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride has several applications in scientific research:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of potential therapeutic agents.

- Biological Studies: The compound is utilized in studies investigating mechanisms of action related to antibacterial and anti-inflammatory effects.

- Chemical Research: Its unique structure makes it a subject of interest for synthetic chemists exploring new drug candidates.

Interaction studies involving N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how this compound interacts with target enzymes or receptors.

- In vitro Assays: To evaluate its efficacy against bacterial strains or cancer cell lines.

Such studies are crucial for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. These include:

- Sulfamethoxazole: An antibiotic used in combination therapies; it has a simpler structure but shares antibacterial properties.

- Sulfadiazine: Another sulfonamide antibiotic known for its broad-spectrum activity; it lacks the phenoxy substitution found in the target compound.

- Celecoxib: A non-steroidal anti-inflammatory drug that features a sulfonamide group but differs significantly in its core structure and mechanism of action.

Comparison TableCompound Name Structure Complexity Primary Use Unique Features N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride High Pharmaceutical Intermediate Unique phenoxy substitution Sulfamethoxazole Moderate Antibiotic Simple sulfonamide structure Sulfadiazine Moderate Antibiotic Broad-spectrum activity Celecoxib Moderate Anti-inflammatory Selective COX-2 inhibition

| Compound Name | Structure Complexity | Primary Use | Unique Features |

|---|---|---|---|

| N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride | High | Pharmaceutical Intermediate | Unique phenoxy substitution |

| Sulfamethoxazole | Moderate | Antibiotic | Simple sulfonamide structure |

| Sulfadiazine | Moderate | Antibiotic | Broad-spectrum activity |

| Celecoxib | Moderate | Anti-inflammatory | Selective COX-2 inhibition |

This comparison highlights the unique structural features and potential applications of N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride within the context of similar compounds. Each compound presents distinct properties that contribute to its utility in medicinal chemistry and pharmacology.